5-Methyl-1-indanone

CAS No.: 4593-38-8

Cat. No.: VC2351665

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4593-38-8 |

|---|---|

| Molecular Formula | C10H10O |

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | 5-methyl-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C10H10O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6H,3,5H2,1H3 |

| Standard InChI Key | KBHCTNGQJOEDDC-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C(=O)CC2 |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)CC2 |

Introduction

Basic Information and Identification

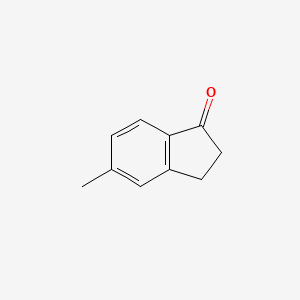

5-Methyl-1-indanone is an organic compound with the molecular formula C₁₀H₁₀O. It is also known by its systematic name 5-methyl-2,3-dihydroinden-1-one . The compound is assigned the Chemical Abstracts Service (CAS) registry number 4593-38-8, which serves as its unique identifier in chemical databases .

The compound features a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, with a methyl substituent at the 5-position. This structural arrangement contributes to its distinctive chemical and physical properties, making it valuable for various applications in organic synthesis and potentially in pharmaceutical development.

Structural Representation

The structure of 5-methyl-1-indanone consists of a benzene ring fused to a five-membered cyclopentanone ring with a methyl group attached to the benzene portion. This can be represented through various chemical notation systems:

Physical and Chemical Properties

5-Methyl-1-indanone possesses specific physical and chemical properties that determine its behavior in various chemical reactions and applications. Understanding these properties is crucial for researchers working with this compound.

Basic Physical Properties

The compound exists as a solid at room temperature with defined melting and boiling points :

| Property | Value | Status |

|---|---|---|

| Melting Point | 69-73 °C | Experimental |

| Boiling Point | 262.4±25.0 °C | Predicted |

| Density | 1.113±0.06 g/cm³ | Predicted |

| Physical Form | Solid | Experimental |

| Molecular Weight | 146.19 g/mol | Calculated |

These physical properties inform researchers about proper handling, storage, and application conditions for 5-methyl-1-indanone. The compound should be stored sealed in dry conditions at room temperature to maintain its stability and prevent degradation .

Spectroscopic Properties

Mass spectrometry data for 5-methyl-1-indanone reveals characteristic mass-to-charge ratios (m/z) for various adduct forms, which are valuable for analytical identification and characterization of the compound :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 147.08045 | 128.4 |

| [M+Na]⁺ | 169.06239 | 141.7 |

| [M+NH₄]⁺ | 164.10699 | 138.8 |

| [M+K]⁺ | 185.03633 | 136.1 |

| [M-H]⁻ | 145.06589 | 131.3 |

| [M+Na-2H]⁻ | 167.04784 | 134.8 |

| [M]⁺ | 146.07262 | 131.2 |

| [M]⁻ | 146.07372 | 131.2 |

The predicted Collision Cross Section (CCS) values provide important information about the three-dimensional structure and conformational behavior of the molecule in gas phase, which is particularly useful for ion mobility spectrometry studies .

Synthesis Methods

The synthesis of 5-methyl-1-indanone can be approached through various methods commonly used for 1-indanone derivatives. While the search results don't provide a specific synthetic route for 5-methyl-1-indanone, several general approaches for 1-indanone synthesis can be adapted.

General Synthetic Routes for 1-indanones

1-Indanones are typically synthesized using the following key methods:

Friedel-Crafts Cyclization

This common approach involves intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives. For example, 3-arylpropionic acids can be cyclized in the presence of catalysts such as Tb(OTf)₃ at elevated temperatures, resulting in the formation of substituted 1-indanones with yields up to 74% .

Catalytic Approaches

Barbosa et al. described a one-step synthesis of 1-indanones through NbCl₅-induced Friedel-Crafts reaction using 3,3-dimethylacrylic acid and aromatic substrates . This method can potentially be adapted to synthesize 5-methyl-1-indanone by selecting the appropriate methylated aromatic substrate.

From Other Precursors

Other approaches for synthesizing 1-indanones include:

-

Cyclization of 3-(2-bromophenyl)propionic acid derivatives with n-BuLi

-

Reactions of carboxylic acids with aromatic compounds under specific conditions

-

Conversion of acid chlorides to 1-indanones via reaction with ethylene followed by intramolecular Friedel-Crafts alkylation

For the specific synthesis of 5-methyl-1-indanone, these methods would need to be applied to appropriately methylated precursors to ensure the methyl group appears at the 5-position in the final product.

Stock Solution Preparation

For research applications requiring solutions of 5-methyl-1-indanone, precise preparation guidelines are available. The following table provides details for preparing stock solutions at various concentrations :

| Concentration | Amount of Compound |

|---|---|

| 1 mg | |

| 1 mM | 6.8406 mL |

| 5 mM | 1.3681 mL |

| 10 mM | 0.6841 mL |

When preparing stock solutions, it is recommended to select the appropriate solvent based on the compound's solubility characteristics. Once prepared, stock solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing cycles .

For long-term storage, solutions kept at -80°C can be used within 6 months, while those stored at -20°C should be used within 1 month. To increase solubility, researchers may heat the tube to 37°C and oscillate it in an ultrasonic bath for some time .

Biological Activity and Applications

General Applications of 1-indanones

While specific information about the biological activity of 5-methyl-1-indanone is limited in the provided search results, 1-indanone derivatives as a class have demonstrated significant biological activities that may provide insight into potential applications for this specific compound.

1-Indanone derivatives have been widely used in medicine, agriculture, and natural product synthesis . Their biological activities include:

-

Antiviral and antibacterial properties

-

Anticancer activity

-

Treatment of neurodegenerative diseases, particularly Alzheimer's disease

-

Cardiovascular applications

-

Use as insecticides, fungicides, and herbicides

The first publications concerning 1-indanones appeared in the 1920s, and research interest has intensified considerably since then, resulting in numerous papers on their synthesis and biological applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume